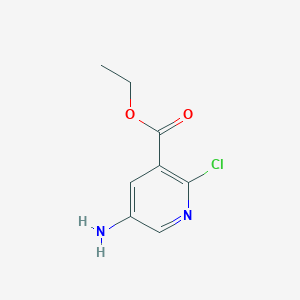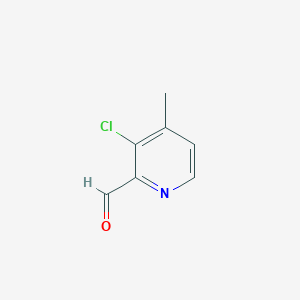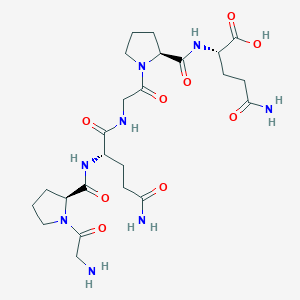
2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid
Overview
Description
2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a carboxylic acid group. The presence of the hydroxy-phenyl group suggests potential for biological activity, as phenolic compounds are known for their antioxidant properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves condensation reactions between cysteine (an amino acid containing a thiol group) and other organic compounds. For example, the synthesis of a related compound, (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, was achieved through the condensation of ortho-vanillin and L-cysteine . Similarly, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives involved the design and execution of a series of chemical reactions to obtain the desired structure .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques such as NMR, ESI-MS, and X-ray diffraction. For instance, the structure of the racemic mixture of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid was characterized using these methods . Density functional theory (DFT) is also employed to study the electronic structure and spectral features of similar compounds, such as 4-methylthiadiazole-5-carboxylic acid .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the thiazolidine ring can be formed through non-enzymatic condensation reactions in biological systems, as seen with the formation of HPPTCA in human plasma . The reactivity of thiazole compounds towards aldehydes and their potential to form substituted thiazolidine carboxylic acids is well-established .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, can be influenced by the substituents on the thiazole ring. The presence of a hydroxy group can lead to the formation of intramolecular hydrogen bonds, affecting the compound's solubility and fluorescence properties . The study of 2-thioxothiazolidine-4-carboxylic acid isolated from urine demonstrates the compound's utility as a biomarker for occupational exposure to carbon disulfide, indicating its stability and reactivity under biological conditions .
Scientific Research Applications
Anti-corrosion Properties
Studies have explored thiazole derivatives, including those similar to 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid, for their potential in inhibiting corrosion of mild steel in acidic media. These compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic processes of steel corrosion, with their efficiency closely related to their molecular structures (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Quantum Chemical Analysis
Quantitative structure-activity relationships (QSAR) studies have assessed how structural modifications in thiazole derivatives affect their properties. For instance, variations in the activity of certain thiazole compounds are linked to hydrophobicity, and steric and electronic effects of substituents on the thiazole ring, offering insights into designing more effective derivatives (Yoichiro et al., 1992).
Crystal Structure and Solubility
Research into the relationship between molecular structure changes in thiazole derivatives and their effects on crystal structure and solubility has been conducted. These studies provide valuable information for pharmaceutical and material science applications, where solubility and crystallization behaviors are crucial (Hara, Adachi, Takimoto-Kamimura, & Kitamura, 2009).
Anti-cancer Potential
There is research indicating that certain thiazole compounds, closely related to 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid, exhibit anti-cancer activity. For example, synthesis and screening of new thiazole compounds have shown promising results against breast cancer cells (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Safety and Hazards
The safety data sheet for a related compound, 2-(4-Hydroxyphenylazo)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is suggested that compounds with similar structures, such as 4-hydroxyphenylpyruvate, interact with the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target enzyme to influence the catabolism of tyrosine . The HPPD reaction occurs through a NIH shift and involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation .
Biochemical Pathways
Compounds like 4-hydroxyphenylpyruvate are involved in the catabolism of tyrosine . This pathway is crucial for the biosynthesis of phenolic compounds present in foods .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as phenoxodiol, have been studied . Phenoxodiol has a short plasma half-life, leading to a rapid attainment of steady state levels during continuous intravenous infusion .
Result of Action
The interaction of similar compounds with their targets can lead to changes in the catabolism of tyrosine .
Action Environment
It is known that the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant .
properties
IUPAC Name |
2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-6-9(11(14)15)16-10(12-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKFNCWXDMYKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428322 | |
| Record name | 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid | |
CAS RN |
886501-78-6 | |
| Record name | 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B3030236.png)


